1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one
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Overview
Description
1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one is an organic compound with the molecular formula C13H19NO It is a bicyclic structure that includes a quinoline ring system fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable quinoline derivative, the compound can be synthesized through hydrogenation and subsequent cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-: This compound has a similar bicyclic structure but differs in its specific ring system and functional groups.
Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-: Another bicyclic compound with different substituents and structural features.
Uniqueness
1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one is unique due to its specific fusion of the quinoline and piperidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14099-74-2 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]quinolizin-6-one |
InChI |
InChI=1S/C13H19NO/c15-13-9-10-5-3-4-8-14(10)12-7-2-1-6-11(12)13/h10H,1-9H2 |
InChI Key |
XCEGAJDOZFNNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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